molecular formula C11H11FN4S B1230269 N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

Cat. No. B1230269
M. Wt: 250.3 g/mol
InChI Key: FKJFCPIPXDQLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine is an aralkylamine.

Scientific Research Applications

Antioxidant and Anticancer Properties

N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine and similar compounds have demonstrated notable antioxidant properties. For instance, a study by Sunil et al. (2010) explored the antioxidant properties of triazolo-thiadiazoles, including compounds with a 4-fluorophenyl group, using DPPH and ABTS radical scavenging methods. They also exhibited dose-dependent cytotoxic effects on HepG2 cells, a type of liver cancer cell line, indicating potential anticancer activity.

Antitumor and Antitubercular Activities

A series of thiadiazole derivatives, including those with a 4-fluorophenyl group, were synthesized and screened for antitumor and antitubercular activities, as described by Sekhar et al. (2019). Some compounds showed significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines, as well as notable antitubercular activity against mycobacterium smegmatis.

Antibacterial and Antifungal Activities

Hafez et al. (2015) conducted a study on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, which included compounds with a 4-fluorophenyl group. They found these compounds to have potent antibacterial agents, with activity equal to that of norfloxacin in some cases, and higher antifungal activity compared to fluconazole in other cases (Hafez et al., 2015).

Structural Analysis and Noncovalent Interactions

El-Emam et al. (2020) analyzed noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including those with a 4-fluorophenyl group. Their study provided insights into the molecular structure and interactions, which are crucial for understanding the compound's stability and reactivity (El-Emam et al., 2020).

properties

Molecular Formula

C11H11FN4S

Molecular Weight

250.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

InChI

InChI=1S/C11H11FN4S/c1-7-6-10-14-11(17-16(10)15-7)13-9-4-2-8(12)3-5-9/h2-6,11,13-14H,1H3

InChI Key

FKJFCPIPXDQLID-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1)NC(S2)NC3=CC=C(C=C3)F

Canonical SMILES

CC1=NN2C(=C1)NC(S2)NC3=CC=C(C=C3)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Reactant of Route 2
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Reactant of Route 3
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Reactant of Route 4
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Reactant of Route 5
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
Reactant of Route 6
N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine

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